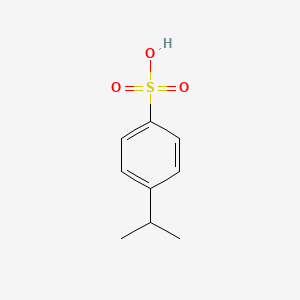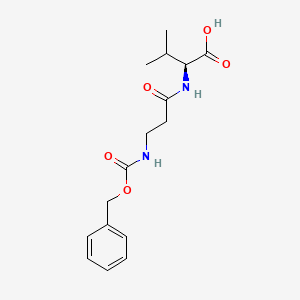
4,6-diamino-5-nitrosopyrimidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3,4-dimethoxy-L-phenylalanine involves the modification of L-tyrosine. One common method includes the methylation of the hydroxy groups on the phenyl ring of L-tyrosine using methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Análisis De Reacciones Químicas
3,4-Dimethoxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic studies to understand the activity of aromatic amino acid decarboxylases.
Medicine: Research explores its potential role in developing treatments for neurological disorders due to its structural similarity to L-DOPA.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-L-phenylalanine involves its interaction with enzymes that typically act on L-tyrosine or L-DOPA. It can act as a competitive inhibitor or substrate for these enzymes, affecting the metabolic pathways involving aromatic amino acids . The molecular targets include aromatic amino acid decarboxylases and other related enzymes.
Comparación Con Compuestos Similares
3,4-Dimethoxy-L-phenylalanine is unique due to its specific methoxy substitutions on the phenyl ring. Similar compounds include:
L-DOPA (3,4-dihydroxy-L-phenylalanine): L-DOPA has hydroxy groups instead of methoxy groups and is a well-known treatment for Parkinson’s disease.
L-Tyrosine: The parent compound of 3,4-dimethoxy-L-phenylalanine, with hydroxy groups on the phenyl ring.
3,4-Dimethoxyphenylalanine: A similar compound with different stereochemistry.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the unique properties of 3,4-dimethoxy-L-phenylalanine.
Propiedades
IUPAC Name |
4,6-diamino-5-nitrosopyrimidine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5OS/c5-2-1(9-10)3(6)8-4(11)7-2/h(H5,5,6,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJPVLXLKRTDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)S)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(N=C(N=C1N)S)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate](/img/structure/B7771199.png)




